molecular formula C19H23ClN4O2S B2612479 N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921492-84-4

N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No.: B2612479
CAS No.: 921492-84-4
M. Wt: 406.93
InChI Key: JQRYCDFUAMQCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H23ClN4O2S and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide have been explored for their potent antimicrobial properties. A study on the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus revealed that most of the tested compounds displayed promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains with Minimum Inhibition Concentrations (MIC) of 4–16 μg/mL (Rezki, 2016).

Antitumor and Anticancer Activities

The antitumor evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines. This highlights the potential of structurally related compounds for cancer treatment, with specific compounds exhibiting significant anticancer efficacy (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activities

The analgesic potential of some acetamide derivatives was also explored, indicating that tested compounds at certain doses caused a significant decrease in acetic acid-induced writhing responses and an increase in latencies in pain response tests. This suggests a promising direction for pain management research (Kaplancıklı et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

Investigations into the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs indicate these compounds' suitability as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their good light harvesting efficiency (LHE) and potential in renewable energy technologies. Additionally, molecular docking studies shed light on these compounds' interactions with biological targets, providing insights into their therapeutic potential (Mary et al., 2020).

Biological and Urease Inhibition Activities

The synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides for various biological activities, including urease inhibition, revealed moderate to good activities. Notably, these compounds displayed significant activity in urease inhibition assays, surpassing the standard used, which suggests their potential application in treating diseases related to urease activity (Gull et al., 2016).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c20-14-8-6-13(7-9-14)11-21-17(25)10-16-12-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRYCDFUAMQCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.